1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane
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Overview
Description
1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane is a chemical compound with a unique structure that includes a cyclohexane ring substituted with four methyl groups and an allyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of 1,1,3,3-tetramethylcyclohexanol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where nucleophiles like halides or amines replace the allyloxy group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halides (e.g., sodium bromide), amines (e.g., methylamine).
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane involves its interaction with molecular targets and pathways. The allyloxy group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a similar structure but different functional groups.
Prop-1-en-2-yl acetate: Another compound with an allyloxy group but different substituents on the cyclohexane ring.
Uniqueness
1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the allyloxy group
Properties
CAS No. |
825637-05-6 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2-prop-2-enoxycyclohexane |
InChI |
InChI=1S/C13H24O/c1-6-10-14-11-12(2,3)8-7-9-13(11,4)5/h6,11H,1,7-10H2,2-5H3 |
InChI Key |
RJAZURYUWVXOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1OCC=C)(C)C)C |
Origin of Product |
United States |
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